molecular formula CoLaSr B594372 CID 57347397 CAS No. 128090-06-2

CID 57347397

Cat. No.: B594372
CAS No.: 128090-06-2
M. Wt: 285.459
InChI Key: QBYHSJRFOXINMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 57347397 (PubChem Compound Identifier 57347397) is a chemical compound whose structural and analytical characteristics are partially described in the provided evidence. The mass spectrum in further supports its identification through fragmentation patterns, though specific functional groups or stereochemistry remain unspecified.

Properties

CAS No.

128090-06-2

Molecular Formula

CoLaSr

Molecular Weight

285.459

IUPAC Name

cobalt;lanthanum;strontium

InChI

InChI=1S/Co.La.Sr

InChI Key

QBYHSJRFOXINMH-UHFFFAOYSA-N

SMILES

[Co].[Sr].[La]

Synonyms

Cobalt Lanthanum Strontium

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 57347397 can be synthesized using various methods, including the sol-gel method and the ion-exchange promoted sol-gel process. In the sol-gel method, citric acid and ethylenediaminetetraacetic acid (EDTA) are used as chelating agents, while ethylene glycol and activated carbon serve as surfactants. The synthesized powders are then calcined at temperatures around 900°C to form a single perovskite phase .

Industrial Production Methods: The industrial production of this compound involves scaling up the sol-gel process. The ion-exchange promoted sol-gel process is particularly promising for large-scale production, as it allows for the synthesis of phase-pure nanopowders at a calcination temperature of 700°C. This method can potentially yield 360 kg of nanopowders per ton of dried beads .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which CID 57347397 exerts its effects involves its mixed ionic-electronic conducting properties. The compound facilitates the interconversion between chemical energy and electricity by enabling efficient oxygen reduction and evolution reactions. The oxygen surface exchange and diffusion coefficients of the compound are significantly higher compared to other materials, making it an effective bifunctional oxygen electrode .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally analogous compounds identified in the evidence. Notably, oscillatoxin derivatives and boronic acid analogs are highlighted for their structural or methodological relevance.

Table 1: Structural and Functional Comparison

Compound CID Molecular Formula Molecular Weight Key Features Similarity Basis Reference
CID 57347397 Not specified Not specified GC-MS fragmentation, vacuum distillation fractions () N/A
Oscillatoxin D (CID 101283546) Not specified Not specified Marine-derived cyclic polyketide; cytotoxic activity Structural (cyclic polyketide)
(3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) C₆H₅BBrClO₂ 235.27 Boronic acid functional group; Suzuki coupling reagent Functional (synthetic utility)
2-(4-Nitrophenyl)benzimidazole (CID 72863) C₁₃H₉N₃O₂ 239.23 Benzimidazole core; used in coordination chemistry Structural (heterocyclic core)

Key Findings:

Structural Analogues: Oscillatoxin Derivatives (): this compound may share a polyketide backbone with oscillatoxin D (CID 101283546), given the emphasis on mass spectral fragmentation in . Benzimidazole Derivatives (): CID 72863 features a benzimidazole core, a scaffold common in pharmaceuticals. While this compound’s structure is unclear, its GC-MS profile () hints at aromatic or heterocyclic components, aligning with benzimidazole’s analytical traits .

Functional Analogues: Boronic Acid Compounds (): CID 53216313 is a boronic acid used in Suzuki-Miyaura cross-coupling reactions.

Analytical Comparisons :

  • GC-MS and Solubility : this compound’s solubility and chromatographic behavior () can be contrasted with CID 72863 (solubility: 0.687 mg/mL) and CID 53216313 (solubility: 0.24 mg/mL). Lower solubility in CID 53216313 may reflect its boronic acid’s polarity versus benzimidazole derivatives .
  • LogP and Bioavailability : CID 53216313 has a LogP (SILICOS-IT) of 0.61 and bioavailability score of 0.55, indicating moderate lipophilicity. If this compound shares similar LogP, it may exhibit comparable membrane permeability .

Q & A

Basic Research Questions

Q. How can I formulate a focused and measurable research question for studying CID 57347397?

  • Methodological Answer : Begin by aligning your question with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specify the chemical system or biological model (e.g., "How does this compound interact with enzyme X in vitro?").
  • Intervention/Indicator: Define the experimental variable (e.g., concentration, temperature).
  • Comparison: Identify controls or alternative compounds.
  • Outcome: Quantify measurable endpoints (e.g., binding affinity, reaction kinetics).
    Ensure the question avoids vague terms and is testable through available analytical methods (e.g., spectroscopy, chromatography) .

Q. What experimental design principles should guide studies on this compound?

  • Methodological Answer :

  • Replication : Include triplicate measurements and negative/positive controls to account for variability.
  • Blinding : Use blinded analysis for subjective endpoints (e.g., morphological changes in cell studies).
  • Randomization : Apply to sample treatment groups to minimize bias.
  • Validation : Cross-validate results using orthogonal techniques (e.g., HPLC and mass spectrometry for purity checks).
    Document protocols in detail, including reagent sources and instrument calibration parameters, to ensure reproducibility .

Q. How do I conduct a comprehensive literature review for this compound?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like PubMed, SciFinder, and Web of Science.
  • Keyword Expansion : Include synonyms (e.g., IUPAC name, common aliases) and related concepts (e.g., "kinetic studies," "toxicity profile").
  • Critical Appraisal : Prioritize peer-reviewed articles with rigorous methodologies, and flag studies with incomplete data (e.g., missing error bars or statistical tests).
    Maintain a search log to track databases, filters, and results for transparency .

Advanced Research Questions

Q. How should I address contradictory data in studies involving this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental conditions (e.g., pH, solvent purity) across conflicting studies. For example, discrepancies in reaction yields may arise from trace moisture in solvents.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Use tools like RevMan for heterogeneity testing.
  • Sensitivity Testing : Replicate experiments under varying conditions to isolate confounding variables.
    Publish negative results to contribute to collective troubleshooting efforts .

Q. What strategies ensure reproducibility in synthesizing or characterizing this compound?

  • Methodological Answer :

  • Detailed Protocols : Provide step-by-step procedures, including equipment settings (e.g., NMR parameters, column specifications for HPLC).
  • Supplementary Materials : Share raw data, spectra, and calibration curves in open-access repositories (e.g., Zenodo).
  • Collaborative Validation : Partner with independent labs to verify critical findings.
    Adhere to reporting standards like ARRIVE guidelines for preclinical studies .

Q. How can I design a robust statistical analysis plan for this compound data?

  • Methodological Answer :

  • Power Analysis : Calculate sample size upfront using tools like G*Power to ensure adequate detection of effect sizes.
  • Multivariate Analysis : Apply techniques like PCA or PLS-DA to handle high-dimensional data (e.g., metabolomics or proteomics datasets).
  • Error Propagation : Account for measurement uncertainties in kinetic or thermodynamic calculations using software like R or Python’s uncertainties package.
    Pre-register analysis plans on platforms like Open Science Framework to reduce bias .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving this compound in biological systems?

  • Methodological Answer :

  • Institutional Approval : Secure ethics committee approval for animal/human tissue studies, specifying endpoints and humane protocols.
  • Data Integrity : Avoid selective reporting; disclose all data adjustments (e.g., outlier removal criteria).
  • Conflict of Interest : Declare funding sources or affiliations that might influence interpretation.
    Follow CC-BY-SA 3.0 licensing for open-access data sharing .

Q. How do I optimize data collection tools (e.g., questionnaires, sensors) for this compound research?

  • Methodological Answer :

  • Pilot Testing : Validate surveys or sensor arrays with a small cohort to refine wording or calibration.
  • Mixed Methods : Combine quantitative data (e.g., absorbance readings) with qualitative observations (e.g., crystallinity under microscopy).
  • Version Control : Use tools like GitHub to track changes in digital data collection forms.
    Ensure compliance with GDPR or HIPAA for sensitive data .

Tables for Quick Reference

Aspect Recommended Tools/Methods Evidence Sources
Literature ReviewBoolean search, SciFinder, Web of Science
Data Contradiction AnalysisMeta-analysis, sensitivity testing
ReproducibilityOpen-access repositories, ARRIVE guidelines
Ethical ComplianceCC-BY-SA 3.0, GDPR/HIPAA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.